

Head-to-Head Comparison of N-(Aryl)-piperazine Derivatives' Potency as Antimycobacterial Agents

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Compound of Interest

Compound Name: *N*-(2-Aminoethyl)-*N*-(4-chlorophenyl)amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimycobacterial potency of a series of synthesized N-(substituted phenyl)- and N-diphenylmethyl-piperazine-based conjugates. The data presented here is derived from a systematic study aimed at elucidating the structure-activity relationships (SARs) of these compounds against various mycobacterial strains. While not a direct analysis of **N-(2-Aminoethyl)-N-(4-chlorophenyl)amine** derivatives, this comparison of structurally related N-arylpiperazine compounds offers valuable insights into the chemical features influencing antimycobacterial efficacy.

Data Summary of Antimycobacterial Activity

The antimycobacterial activity of the synthesized compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis* H37Ra (Mtb H37Ra), *Mycobacterium kansasii* (MK), *Mycobacterium smegmatis* (MS), and *Mycobacterium marinum* (MM). The results, presented in μM , are summarized in the table below. Lower MIC values indicate higher potency.

Compound ID	R	R1	Mtb H37Ra MIC (μM)	MK MIC (μM)	MS MIC (μM)	MM MIC (μM)
6a	3-CF3	4-F	16.65	16.65	>16.65	>16.65
6b	3-CF3	4-Cl	8.09	8.09	>16.18	>16.18
6c	3-CF3	4-Br	7.60	15.20	>15.20	>15.20
6d	3-CF3	4-CH3	15.61	>15.61	>15.61	>15.61
6e	3-CF3	3,4-diCl	< 3.80	15.13	>15.13	>15.13
6f	3-CF3	4-OCH3	>15.61	>15.61	>15.61	>15.61
6g	3-CF3	diphenylmethyl	< 3.80	32.35	>32.35	8.09
INH	-	-	58.33	29.16	116.60	14.58

Data sourced from a study on N-(substituted phenyl)-N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimycobacterial activity of the synthesized compounds was determined using a microdilution method in 96-well plates.

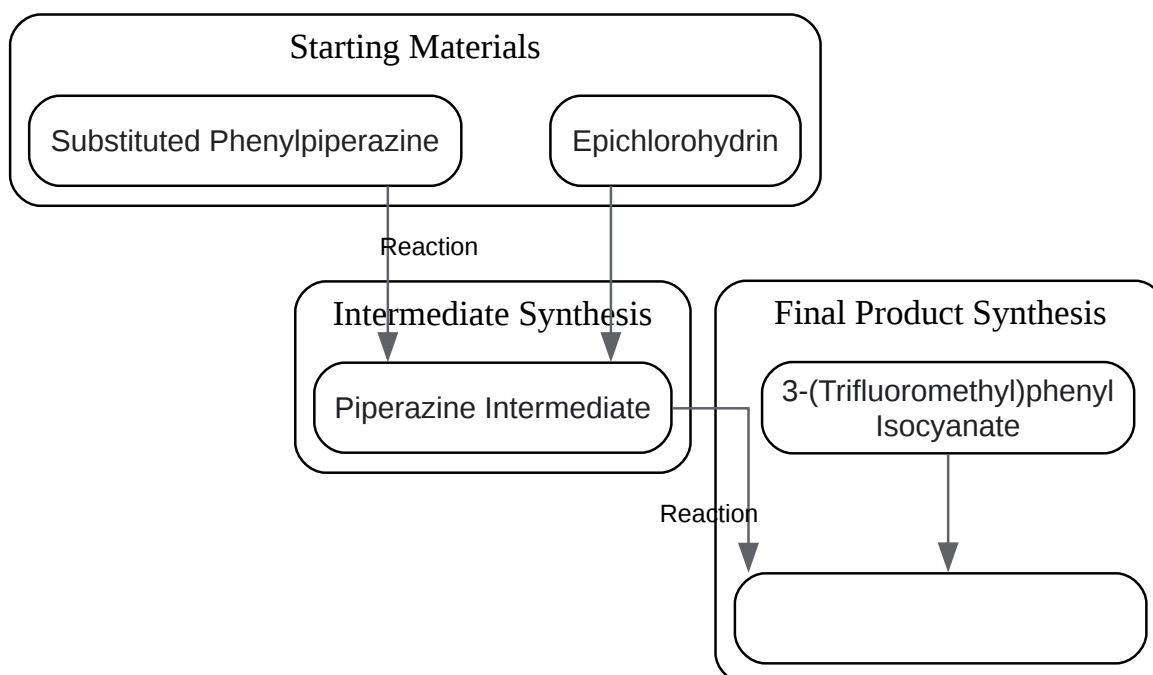
- Preparation of Mycobacterial Cultures: The mycobacterial strains (M. tuberculosis H37Ra ATCC 25177, M. kansasii DSM 44162, M. smegmatis ATCC 700084, and M. marinum CAMP 5644) were cultured in Middlebrook 7H9 broth supplemented with OADC enrichment (Becton Dickinson).
- Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then made in supplemented Middlebrook 7H9 broth to achieve the final test concentrations.

- Inoculation: Each well of the 96-well plate, containing the diluted test compounds, was inoculated with a standardized mycobacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: The plates were sealed and incubated at 37°C (or 30°C for *M. marinum*) for a period of 7 days for rapidly growing strains (*M. smegmatis*, *M. marinum*) and 14-21 days for slowly growing strains (*M. tuberculosis* H37Ra, *M. kansasii*).
- Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a complete inhibition of visible mycobacterial growth. Isoniazid (INH) was used as a reference drug.

Visualizations

General Synthetic Pathway for N-Arylpiperazine Derivatives

The following diagram illustrates the general synthetic route for the preparation of the N-(substituted phenyl)-N-diphenylmethyl-piperazine-based conjugates.

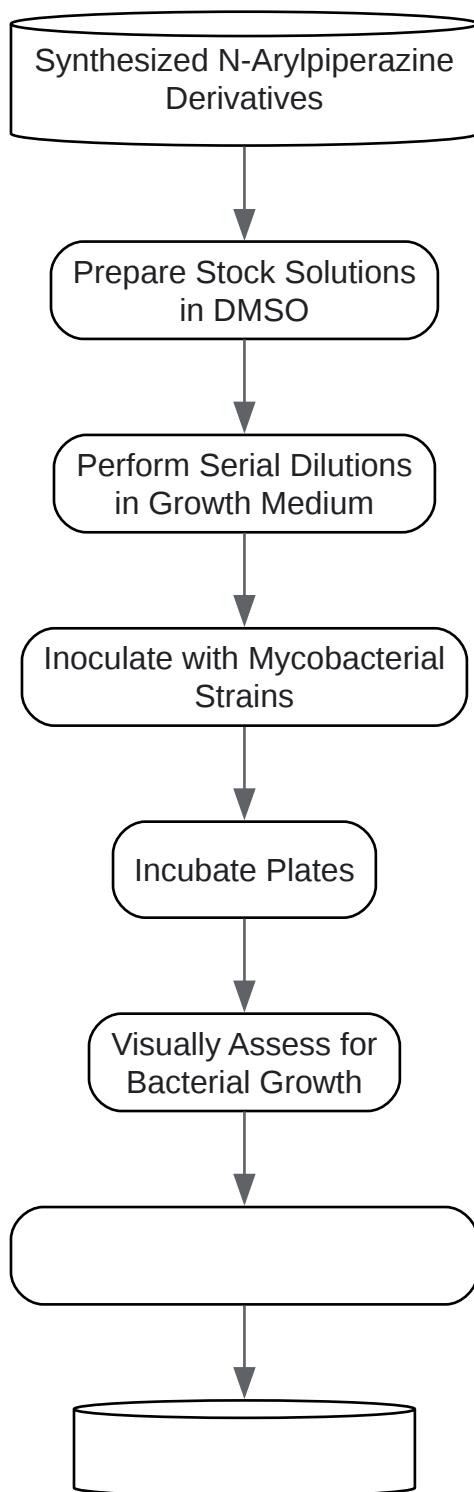


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Caption: General synthetic scheme for N-Arylpiperazine conjugates.

Logical Flow of Antimycobacterial Activity Screening

The workflow for evaluating the antimycobacterial potency of the synthesized compounds is depicted below.



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Caption: Experimental workflow for MIC determination.

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References

- 1. mdpi.com [mdpi.com]
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